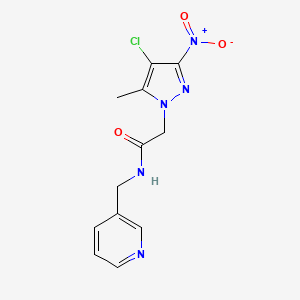![molecular formula C13H11N3O4 B5654227 N'-[1-(4-nitrophenyl)ethylidene]-2-furohydrazide](/img/structure/B5654227.png)
N'-[1-(4-nitrophenyl)ethylidene]-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-nitrophenyl)ethylidene]-2-furohydrazide, commonly known as NIFE, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 283.27 g/mol. NIFE has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique properties.
Mécanisme D'action
NIFE has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It is believed that NIFE acts as a reversible inhibitor of these enzymes by binding to their active sites and blocking their catalytic activity.
Biochemical and Physiological Effects:
NIFE has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and prevent the development of various diseases. NIFE has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NIFE has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other research tools. However, NIFE has some limitations, including its low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for research on NIFE. One potential area of research is the development of new metal complexes with NIFE as a ligand. These complexes could have potential applications in catalysis and drug discovery. Another area of research is the investigation of the mechanisms of action of NIFE on various enzymes and its potential as a therapeutic agent for various diseases. Additionally, the development of new synthetic methods for NIFE could improve its yield and purity and make it more accessible for research.
Méthodes De Synthèse
NIFE can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and 2-furohydrazide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
NIFE has been extensively used in scientific research due to its diverse applications. It has been used as a ligand for various metal ions, such as copper, nickel, and cobalt, which has led to the development of new metal complexes with potential applications in catalysis and drug discovery.
Propriétés
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9(10-4-6-11(7-5-10)16(18)19)14-15-13(17)12-3-2-8-20-12/h2-8H,1H3,(H,15,17)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOCASTZKTWWQJ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)
![6-(2-thienyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5654154.png)


![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654176.png)


![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B5654198.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(6-methoxypyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654208.png)
![N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B5654211.png)
![5,6-dimethyl-2-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5654231.png)


![2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5654246.png)